

# An In-depth Technical Guide to 1,4-dichloro-2,2-dimethylbutane

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## Compound of Interest

Compound Name: 1,4-Dichloro-2,2-dimethylbutane

Cat. No.: B3190548

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This technical guide provides a comprehensive overview of **1,4-dichloro-2,2-dimethylbutane**, including its chemical identifiers, physicochemical properties, potential synthetic routes, and characteristic reactivity. The information is intended for use in research and development settings.

## Core Identifiers and Chemical Structure

**1,4-dichloro-2,2-dimethylbutane** is a halogenated alkane with the CAS Registry Number 440680-51-3.<sup>[1][2]</sup> Its structure is characterized by a butane backbone with two chlorine atoms at positions 1 and 4, and two methyl groups at position 2.

Identifier	Value
CAS Number	440680-51-3[1][2]
IUPAC Name	1,4-dichloro-2,2-dimethylbutane[2]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> Cl <sub>2</sub> [2]
Molecular Weight	155.06 g/mol [1][2]
InChI	InChI=1S/C6H12Cl2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3[2]
InChIKey	KMPYOUUNAVKBPY-UHFFFAOYSA-N[1][2]
Canonical SMILES	CC(C)(CCCI)CCI[2]
Synonyms	1,4-dichloro-2,2-dimethyl-butane, SCHEMBL6240960, MFCD19234279[2]

## Physicochemical Properties

Experimental data for the physical properties of **1,4-dichloro-2,2-dimethylbutane** are not readily available in the surveyed literature. The following table summarizes computed properties from reputable chemical databases. These values are predictions and should be used as estimates.

Property	Predicted Value
XLogP3	3.2
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	0
Rotatable Bond Count	3
Exact Mass	154.0316058 Da
Monoisotopic Mass	154.0316058 Da
Topological Polar Surface Area	0 Å <sup>2</sup>
Heavy Atom Count	8
Complexity	59.5

Data sourced from PubChem computed properties.[1]

## Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **1,4-dichloro-2,2-dimethylbutane** are scarce in published literature. However, established methods for analogous compounds can be adapted.

## Proposed Synthesis from 2,2-dimethyl-1,4-butanediol

A plausible synthetic route to **1,4-dichloro-2,2-dimethylbutane** is the reaction of 2,2-dimethyl-1,4-butanediol with a chlorinating agent such as thionyl chloride. The following is a representative protocol adapted from the synthesis of 1,4-dichlorobutane.[3]

Materials:

- 2,2-dimethyl-1,4-butanediol
- Thionyl chloride (SOCl<sub>2</sub>)
- Pyridine (catalyst)

- Diethyl ether (solvent)
- 10% Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice

#### Procedure:

- In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 2,2-dimethyl-1,4-butanediol and a catalytic amount of dry pyridine.
- Cool the flask in an ice bath.
- Slowly add thionyl chloride dropwise from the dropping funnel, maintaining the reaction temperature between 5-10 °C with vigorous stirring.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
- Heat the reaction mixture to reflux for 3 hours.
- Cool the mixture and cautiously pour it over ice water.
- Extract the aqueous layer with diethyl ether.
- Wash the combined ether extracts with 10% sodium bicarbonate solution and then with water.
- Dry the ether layer over anhydrous magnesium sulfate.
- Remove the diethyl ether by rotary evaporation.
- Purify the crude product by vacuum distillation.

## Representative Nucleophilic Substitution: Finkelstein Reaction

**1,4-dichloro-2,2-dimethylbutane** can undergo nucleophilic substitution reactions. A classic example is the Finkelstein reaction to exchange a chloride for an iodide.[4] This reaction is driven by the precipitation of sodium chloride in acetone.[4]

Materials:

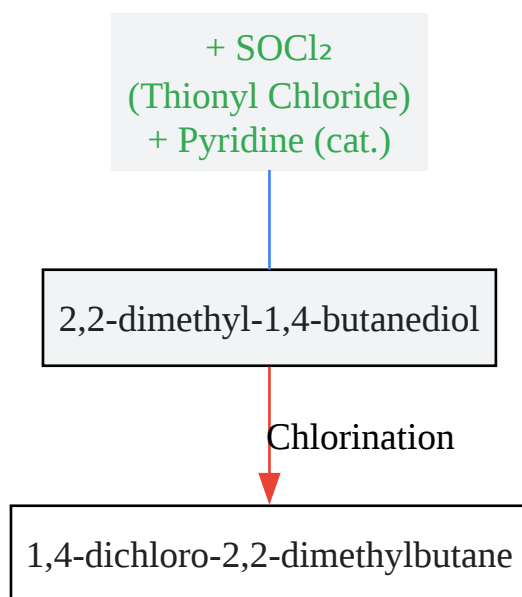
- **1,4-dichloro-2,2-dimethylbutane**
- Sodium iodide (NaI)
- Acetone (dry)

Procedure:

- Dissolve **1,4-dichloro-2,2-dimethylbutane** in dry acetone in a round-bottom flask equipped with a reflux condenser.
- Add a stoichiometric excess of sodium iodide to the solution.
- Heat the mixture to reflux with stirring. The formation of a white precipitate (NaCl) should be observed.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the mixture to room temperature.
- Filter the mixture to remove the precipitated sodium chloride.
- Evaporate the acetone from the filtrate under reduced pressure.
- The resulting crude product, 1-chloro-4-iodo-2,2-dimethylbutane, can be purified by column chromatography or distillation.

## Visualized Workflows and Relationships

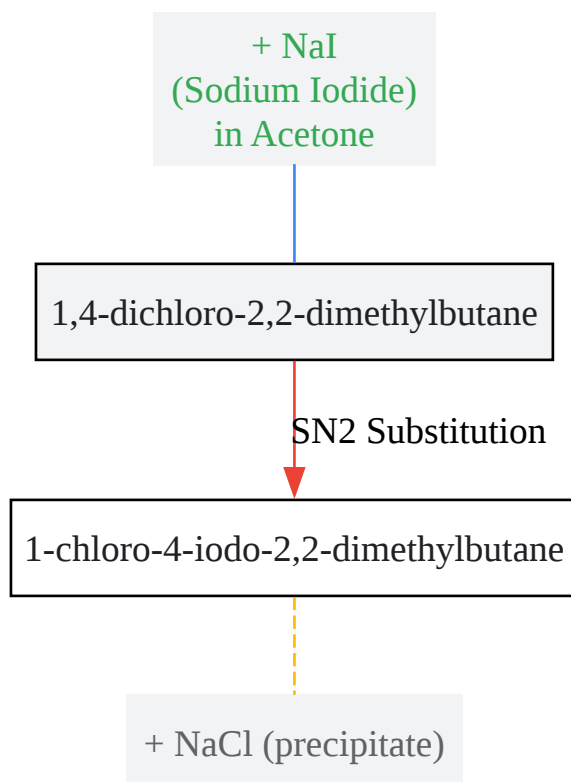
### Proposed Synthesis of **1,4-dichloro-2,2-dimethylbutane**



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Caption: Proposed synthesis of **1,4-dichloro-2,2-dimethylbutane**.

## Finkelstein Reaction Pathway



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## References

- 1. 1,4-Dichloro-2,2-dimethylbutane | C<sub>6</sub>H<sub>12</sub>Cl<sub>2</sub> | CID 21200757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dichloro-2,2-dimethylbutane | 440680-51-3 | Benchchem [benchchem.com]
- 3. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
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